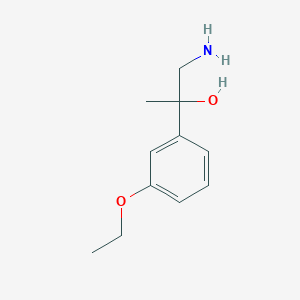
1-Amino-2-(3-ethoxyphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(3-ethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO2 It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone
Métodos De Preparación
The synthesis of 1-Amino-2-(3-ethoxyphenyl)propan-2-ol can be achieved through several routes. One common method involves the reaction of 3-ethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amino alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial production methods may involve the use of more scalable and cost-effective processes, such as the catalytic hydrogenation of the nitroalkene intermediate in the presence of a suitable catalyst, like palladium on carbon (Pd/C), under hydrogen gas pressure.
Análisis De Reacciones Químicas
1-Amino-2-(3-ethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4), leading to the formation of a ketone or aldehyde derivative.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Amino-2-(3-ethoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which 1-Amino-2-(3-ethoxyphenyl)propan-2-ol exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors involved in metabolic or signaling pathways.
Comparación Con Compuestos Similares
1-Amino-2-(3-ethoxyphenyl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-propanol: A simpler amino alcohol with a similar backbone but lacking the ethoxyphenyl group.
2-Amino-1-phenylethanol: Another amino alcohol with a phenyl group but differing in the position of the amino and hydroxyl groups.
3-Amino-1-phenylpropan-1-ol: A compound with a similar structure but differing in the position of the amino group.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1-amino-2-(3-ethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-3-14-10-6-4-5-9(7-10)11(2,13)8-12/h4-7,13H,3,8,12H2,1-2H3 |
Clave InChI |
IZJJNJBDYHBAPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C(C)(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


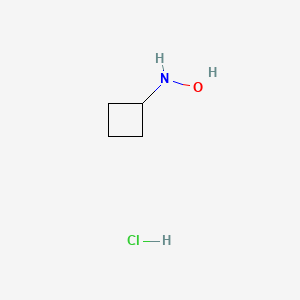
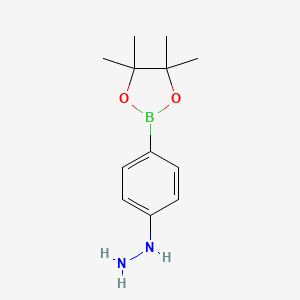
![5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)

![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13593526.png)
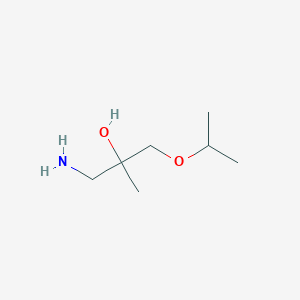
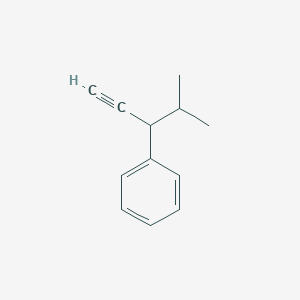
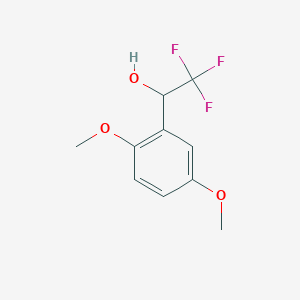
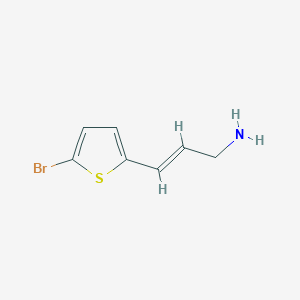




![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}aceticacid](/img/structure/B13593591.png)
